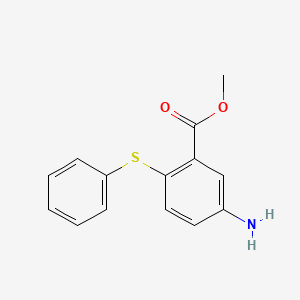

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-phenylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTIPIDMAUQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473806 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361336-73-4 | |

| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

This guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester, a key building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial research.[1] The strategic approach detailed herein is grounded in fundamental principles of organic synthesis, emphasizing reaction mechanisms, procedural rationale, and robust experimental design.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a multi-step process that strategically builds the molecule's core structure. The primary pathway involves the initial construction of a nitrated intermediate, which is subsequently reduced to the desired amino group. This approach is advantageous as the electron-withdrawing nature of the nitro group facilitates a key nucleophilic aromatic substitution step.

The synthesis can be conceptualized in the following logical flow:

Figure 1: High-level overview of the primary synthetic pathway.

Part 1: Synthesis of the Phenylsulfanyl Intermediate

The initial phase of the synthesis focuses on the introduction of the phenylsulfanyl moiety onto the benzoic acid backbone. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Nucleophilic Aromatic Substitution to Yield 5-Nitro-2-(phenylthio)benzoic acid

The choice of 2-chloro-5-nitrobenzoic acid as the starting material is strategic. The presence of the nitro group in the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack by deactivating the ring and stabilizing the negatively charged Meisenheimer complex intermediate.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution. The base will deprotonate the thiophenol to generate the more nucleophilic thiophenolate anion.

-

Nucleophile Addition: Slowly add thiophenol to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into an ice-water mixture. Acidify the solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 5-nitro-2-(phenylthio)benzoic acid.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.

-

Base: The use of a base is crucial for the in-situ generation of the thiophenolate, which is a significantly stronger nucleophile than thiophenol itself.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, although the strong activation by the nitro group allows for more moderate conditions than in unactivated systems.

Part 2: Modification and Final Reduction

With the core phenylsulfanyl structure in place, the subsequent steps involve esterification of the carboxylic acid and the final, critical reduction of the nitro group to the target amine.

Step 2: Esterification to Methyl 5-nitro-2-(phenylthio)benzoate

Standard esterification procedures are effective for this transformation. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a common and cost-effective method.

Experimental Protocol:

-

Reaction Setup: Suspend the crude 5-nitro-2-(phenylthio)benzoic acid in a large excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC.[2]

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-nitro-2-(phenylthio)benzoate. The product can be further purified by column chromatography or recrystallization.

Alternative Esterification: For substrates sensitive to strong acids, esterification can be achieved using milder reagents such as trimethylchlorosilane in methanol.[3][4][5]

Step 3: Reduction to 5-Amino-2-(phenylthio)benzoic acid methyl ester

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Catalyst and Substrate: In a hydrogenation vessel, dissolve the methyl 5-nitro-2-(phenylthio)benzoate in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be purified by recrystallization if necessary.

Alternative Reduction Method: A classic alternative to catalytic hydrogenation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride.[6] This method is often used in industrial settings due to its lower cost.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1 | 2-Chloro-5-nitrobenzoic acid | Thiophenol, K₂CO₃ | DMF | 85-95% |

| 2 | 5-Nitro-2-(phenylthio)benzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | 90-98% |

| 3 | Methyl 5-nitro-2-(phenylthio)benzoate | H₂ (1 atm), 10% Pd/C | Methanol | >95% |

Synthesis Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on a logical sequence of well-established organic transformations. The pathway outlined in this guide provides a clear and detailed methodology for obtaining this valuable research compound. The strategic use of a nitro group to facilitate nucleophilic substitution, followed by its reduction in the final step, represents an efficient and high-yielding approach. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related molecules.

References

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

- Google Patents.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

-

PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]

-

PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubChem. 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. [Link]

-

ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. [Link]

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

- Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.

- Google Patents.

-

PubMed. 5-Amino-2-methyl-benzene-sulfonamide. [Link]

-

ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. [Link]

-

ResearchGate. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

-

PMC - NIH. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN101948387A - Preparation technology of methyl benzoate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]

"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" chemical properties

An In-Depth Technical Guide to 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, reactivity, potential applications, and representative experimental protocols. We will delve into the causality behind its chemical behavior, offering insights grounded in established chemical principles.

Core Compound Identification and Structure

This compound, also known as Methyl 5-amino-2-(phenylthio)benzoate, is a multi-functional aromatic compound.[1] Its structure incorporates three key functional groups: an aniline-type amino group, a thioether (phenylsulfanyl) linkage, and a methyl ester. This unique combination makes it a valuable building block in organic synthesis.[1]

The strategic placement of these groups dictates its reactivity and potential applications. The electron-donating amino group and the electron-withdrawing ester group influence the aromatic ring's reactivity, while the thioether provides a site for potential oxidation or further modification.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

While this compound is a specialized intermediate, we can summarize its core identifiers and predictable properties. Detailed experimental data such as melting and boiling points are not widely published and should be determined empirically for each batch.

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | Methyl 5-amino-2-(phenylthio)benzoate | [1] |

| Synonym | This compound | [1] |

| CAS Number | 361336-73-4 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂S | Calculated |

| Molecular Weight | 259.32 g/mol | Calculated |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Purity | ≥ 95% (Assay) | [1] |

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. Aromatic protons on the main benzoate ring will appear as multiplets in the 6.5-8.0 ppm range. The five protons of the phenylsulfanyl group will also resonate in the aromatic region, likely between 7.0-7.5 ppm. A singlet corresponding to the three protons of the ester methyl group (–OCH₃) would be expected around 3.8-3.9 ppm. The two protons of the amino group (–NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically in the 3.5-5.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically >165 ppm. Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon of the ester will be a distinct upfield signal around 50-55 ppm.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (two bands, ~3350-3450 cm⁻¹), C=O stretching from the ester (~1700-1720 cm⁻¹), C-O stretching (~1250-1300 cm⁻¹), and C-S stretching (~680-710 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The nominal mass would be 259. The fragmentation pattern would likely involve the loss of the methoxy group (–OCH₃) or the entire methoxycarbonyl group (–COOCH₃).

Synthesis and Chemical Reactivity

Representative Synthetic Approach

The synthesis of this molecule can be envisioned through a multi-step process common in medicinal chemistry. A plausible route involves the nucleophilic aromatic substitution (SₙAr) of a suitable di-halogenated benzoic acid derivative with thiophenol, followed by amination and esterification. The choice of reaction sequence is critical to manage the directing effects of the functional groups and avoid unwanted side reactions.

Sources

A Technical Guide to the Crystal Structure Analysis of 5-Amino-2-(phenylsulfanyl)benzoic Acid Methyl Ester: From Synthesis to Supramolecular Architecture

This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the novel compound, 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester. While a published crystal structure for this specific molecule is not currently available, this document serves as an in-depth, field-proven protocol for researchers, scientists, and drug development professionals. It outlines the necessary steps from initial synthesis and crystallization to advanced structural analysis, explaining the causality behind experimental choices and demonstrating a self-validating system of protocols.

The structural insights gained from such an analysis are invaluable in the field of drug discovery. The three-dimensional arrangement of atoms, the conformation of the molecule, and the landscape of intermolecular interactions are critical determinants of a compound's physicochemical properties, its ability to interact with biological targets, and its overall suitability as a drug candidate.[1] Benzoic acid derivatives, in particular, are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] Understanding the precise crystal structure of this new chemical entity is therefore a crucial step in unlocking its therapeutic potential.

Synthesis and Molecular Confirmation

The journey to a crystal structure begins with the synthesis of the target compound. A plausible and efficient synthetic route is paramount. For 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester, a multi-step synthesis can be proposed, leveraging established organic chemistry reactions.

Proposed Synthetic Pathway

A logical approach involves the esterification of a commercially available aminobenzoic acid, followed by a reaction to introduce the phenylsulfanyl group. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Esterification: To a solution of 5-amino-2-chlorobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting crude methyl 5-amino-2-chlorobenzoate is extracted and purified.

-

Nucleophilic Aromatic Substitution (Thiolation): The purified methyl 5-amino-2-chlorobenzoate is dissolved in a polar aprotic solvent such as DMF. Thiophenol and a base (e.g., potassium carbonate) are added to the solution. The reaction mixture is heated to facilitate the substitution reaction. Upon completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield pure 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular skeleton. The ¹H NMR should show characteristic signals for the aromatic protons on both benzene rings, the amino group proton, and the methyl ester protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and C-S stretching of the thioether group.[5] The carbonyl stretching frequency can provide initial clues about intermolecular interactions, such as hydrogen bonding.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Crystallization: The Art of Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[7] The goal is to produce a crystal that is a single, continuous lattice, free of defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[7][8]

Crystallization Strategy Workflow

A systematic approach to screening for suitable crystallization conditions is essential. The process involves selecting an appropriate solvent system and a method for slowly inducing supersaturation.

Caption: A systematic workflow for screening crystallization conditions.

Detailed Protocol: Slow Evaporation

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.

-

Incubation: Cover the vial with a cap that has a small pinhole or with paraffin film pierced by a needle. This allows the solvent to evaporate very slowly.

-

Growth: Place the vial in a location free from vibrations and temperature fluctuations. Monitor periodically over several days to weeks for crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[9][10]

Data Collection Protocol

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of inert oil.[10] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and an X-ray source (commonly Mo Kα or Cu Kα radiation).

-

Unit Cell Determination: A short series of initial frames are collected to locate the diffraction spots and determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[9] Data is collected in frames, with typical exposure times of a few seconds per frame.[9]

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors like absorption, background noise, and Lorentz-polarization effects. This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the X-ray reflections but not their phases. Solving the "phase problem" is the crucial step to generating an initial electron density map.

Structure Solution and Refinement Workflow

Sources

- 1. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" starting materials and reagents

An In-depth Technical Guide to the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a central aminobenzoic acid core functionalized with a phenylthio group, offers a unique combination of chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of the synthetic strategies, key starting materials, and reagents required for the preparation of this versatile compound. The methodologies described herein are grounded in established chemical principles, offering both theoretical insight and practical guidance for laboratory synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several logical pathways. The core of the synthesis involves the formation of a carbon-sulfur (C-S) bond, typically achieved via a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. The timing of the introduction of the amino group and the esterification of the carboxylic acid are key strategic considerations that influence the overall efficiency and feasibility of the synthesis.

Two primary retrosynthetic disconnections are most viable:

-

C-S Bond Formation via Ullmann Condensation: This is a classic and reliable method for forming aryl thioethers.[1] This strategy involves the copper-catalyzed reaction between an aryl halide and a thiol.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific transformation due to the relatively unactivated nature of the aromatic ring, under certain conditions, a sufficiently activated aryl halide could react with a thiolate nucleophile.

The Ullmann condensation represents the most robust and widely applicable approach for this synthesis.

Primary Synthetic Route: Ullmann Condensation

The most logical and experimentally supported pathway to this compound involves the Ullmann condensation. This can be conceptualized in two forward-synthetic variations, primarily differing in the selection of the initial starting materials.

Variation A: From a Halogenated Aminobenzoic Acid Ester

This approach begins with a commercially available or readily synthesized halogenated aminobenzoic acid ester, which then undergoes a copper-catalyzed cross-coupling with thiophenol.

Workflow Diagram:

Caption: Synthetic workflow for Variation A.

Variation B: From a Halogenated Nitrobenzoic Acid Ester

An alternative strategy involves starting with a halogenated nitrobenzoic acid ester. The nitro group serves as a precursor to the amine functionality and can be reduced in a subsequent step. This can sometimes be advantageous as nitro groups can activate the aromatic ring towards nucleophilic substitution.

Workflow Diagram:

Caption: Synthetic workflow for Variation B.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Part 1: Esterification of the Benzoic Acid Precursor

The methyl ester can be prepared either at the beginning or the end of the synthetic sequence. Pre-esterification is often preferred to protect the carboxylic acid functionality during the subsequent C-S bond formation.

Protocol: Fischer Esterification of a Substituted Benzoic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid (e.g., 5-amino-2-chlorobenzoic acid) (1.0 eq).

-

Reagents: Add a large excess of methanol (e.g., 20-50 eq) to act as both the solvent and the reagent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, including protic acids, thionyl chloride, and trimethylchlorosilane in methanol.[2]

Part 2: Ullmann Condensation for C-S Bond Formation

The Ullmann condensation is a cornerstone of this synthesis, enabling the formation of the aryl thioether linkage.[1] Modern variations of this reaction often employ ligands to facilitate the copper-catalyzed coupling, allowing for milder reaction conditions.[3]

Protocol: Copper-Catalyzed S-Arylation

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., methyl 5-amino-2-chlorobenzoate) (1.0 eq), a copper(I) salt such as copper(I) iodide (CuI) (e.g., 0.1-0.2 eq), and a suitable ligand (e.g., 1,10-phenanthroline, L-proline) (e.g., 0.2-0.4 eq).

-

Reagents: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (e.g., 2.0 eq), and the thiophenol (1.1-1.5 eq).

-

Solvent: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir for 12-48 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The use of ultrasonic irradiation has been shown to enhance yields and reduce reaction times in some Ullmann condensations.[4]

Part 3: Reduction of the Nitro Group (for Variation B)

If the synthesis commences with a nitro-substituted precursor, the final step is the reduction of the nitro group to an amine.

Protocol: Tin(II) Chloride Reduction

-

Setup: In a round-bottom flask, dissolve the nitro-containing intermediate (e.g., methyl 5-nitro-2-(phenylthio)benzoate) (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 4-5 eq).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture and carefully quench with a saturated aqueous solution of NaHCO₃ until the pH is basic.

-

Extraction: Extract the resulting suspension with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key synthetic steps. Please note that actual yields may vary depending on the specific substrate, reaction scale, and purification method.

| Reaction Step | Starting Material | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Esterification | 5-Amino-2-chlorobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-24 | 80-95 |

| Ullmann Condensation | Methyl 5-amino-2-chlorobenzoate | Thiophenol, K₂CO₃ | CuI, L-proline / DMF | 120-140 | 12-24 | 60-85 |

| Nitro Reduction | Methyl 5-nitro-2-(phenylthio)benzoate | SnCl₂·2H₂O | Ethanol | Reflux | 2-6 | 85-95 |

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The Ullmann condensation is the pivotal step for the construction of the core aryl thioether structure. Careful selection of starting materials and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and strategic guidance provided in this document offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical entity.

References

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

- Process for the preparation of 2-arylthiobenzoic acids. (1989). Google Patents.

- Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents.

- Process for the preparation of 5-aminosalicylic acid. (1988). Google Patents.

-

Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2014). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2009). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

- Process for the preparation of high purity 5-aminosalicylic acid. (1992). Google Patents.

- Method of preparing 5-amino salicylic acid. (1988). Google Patents.

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). NIH. Retrieved January 22, 2026, from [Link]

-

Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Ullmann coupling reaction of iodobenzene with thiophenol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Ullmann Coupling between 2-Chlorobenzoic Acids and Amino Acids; A Valuable Reaction for Preparing 2-Substituted 1-Acetyl-1H-indol-3-yl Acetates. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Hypothesis-Driven Framework for Unveiling the Biological Potential of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Executive Summary

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a novel chemical entity with an uncharacterized biological activity profile. Its molecular architecture, however, presents a compelling case for investigation, combining three distinct pharmacophores known to confer therapeutic properties: an aminobenzoic acid core, a phenylsulfanyl (thioether) moiety, and a methyl ester group. This guide abandons a speculative approach, instead proposing a systematic, hypothesis-driven framework for its evaluation. By deconstructing the molecule into its constituent functional groups, we infer a high probability of activity in three key therapeutic areas: oncology, inflammation, and oxidative stress.

This document serves as a technical guide for researchers, outlining a tiered, multi-pronged screening cascade designed to efficiently and rigorously assess the potential of this compound. We provide the scientific rationale behind each proposed avenue of investigation, detailed experimental protocols for key in vitro assays, and a logical workflow for data interpretation and decision-making. Our approach is grounded in established principles of medicinal chemistry and drug discovery, aiming to transform this molecule of unknown potential into a well-characterized lead candidate.

Introduction: Rationale from Structural Deconstruction

The journey of a drug from a mere chemical structure to a therapeutic agent begins with identifying its potential biological activity. For this compound, no significant biological data exists in the public domain. However, a detailed analysis of its structure allows us to formulate specific, testable hypotheses regarding its function. The molecule can be viewed as a composite of three key structural motifs, each with a well-documented history in medicinal chemistry.

-

The Aminobenzoic Acid Scaffold: Derivatives of aminobenzoic acid are foundational in pharmacology. Para-aminobenzoic acid (PABA) derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3][4]. This core structure provides a versatile and biologically receptive backbone for functional modifications.

-

The Phenylsulfanyl Moiety: Sulfur-containing functional groups are privileged structures in drug design, contributing to target binding, metabolic stability, and pharmacokinetic properties[5][6]. The thioether linkage, specifically the phenylsulfanyl group, is present in various pharmacologically active compounds. A notable example is Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazole-2yl)), an antiparasitic agent that has gained attention for its potential anticancer activity through microtubule destabilization[7]. This suggests that the phenylsulfanyl group in our target molecule could confer unique bioactivities, potentially related to protein binding and lipophilicity modulation[8].

-

The Methyl Ester Group: The presence of a methyl ester is a classic medicinal chemistry strategy. It often functions as a prodrug, masking a more polar carboxylic acid to enhance cell membrane permeability and oral bioavailability. In vivo, endogenous esterase enzymes are expected to hydrolyze the ester, releasing the active carboxylic acid form of the drug at the site of action[9][10]. This feature is critical for considering the compound's potential as an orally administered therapeutic.

Based on this structural analysis, we hypothesize that this compound is a promising candidate for screening in three primary therapeutic areas: Oncology , Inflammation , and Antioxidant activity. The following sections outline a comprehensive experimental framework to test these hypotheses.

Proposed Experimental Framework: A Tiered Screening Cascade

We propose a parallel, tiered approach to efficiently screen the compound for its most promising activity. The workflow is designed to move from broad, high-throughput primary assays to more specific, mechanism-of-action studies based on initial findings.

Tier 1: Primary Screening for Anticancer Activity

Causality: The combination of the aminobenzoic acid scaffold, frequently found in anticancer agents[1][2], and the phenylsulfanyl moiety, analogous to the microtubule-disrupting agent Fenbendazole[7], provides a strong rationale for investigating its cytotoxic potential against cancer cells.

The initial step is to assess the compound's ability to reduce the viability of cancer cells. The MTT (or MTS) assay is a rapid, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability[11].

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| HCT116 | Colorectal Carcinoma | To be determined |

| HEK293 | Normal Kidney | To be determined |

Trustworthiness Check: A high IC₅₀ value in the non-cancerous HEK293 cell line compared to the cancer cell lines would indicate selective cytotoxicity, a desirable trait for a potential anticancer drug.

Tier 1: Primary Screening for Anti-inflammatory Activity

Causality: Benzoic acid derivatives form the chemical foundation of many non-steroidal anti-inflammatory drugs (NSAIDs)[12][13]. Furthermore, chronic inflammation is driven by signaling pathways like NF-κB, which can be modulated by small molecules[14]. Therefore, assessing the compound's ability to inhibit key inflammatory mediators is a logical step.

This assay provides a direct measure of the compound's ability to inhibit the central NF-κB signaling pathway, which is a master regulator of inflammation[14].

Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition

-

Cell Line: Utilize a stable cell line, such as HEK293-NF-κB-luc, which contains a luciferase reporter gene under the control of an NF-κB response element.

-

Plating & Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with the test compound at various concentrations (e.g., 1-50 µM) for 1 hour.

-

Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). Include an unstimulated control and a positive control (e.g., Bay 11-7082).

-

Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

-

Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence on a plate reader.

-

Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the IC₅₀ for NF-κB inhibition.

Tier 1: Primary Screening for Antioxidant Activity

Causality: The amino group on the aromatic ring can act as an electron donor, a characteristic feature of many phenolic and aminic antioxidants[1]. Evaluating the compound's ability to scavenge free radicals is a fundamental measure of its antioxidant potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor[15][16].

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have a deep purple color.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (e.g., 10-500 µM in methanol).

-

Controls: Use Trolox or Ascorbic Acid as a positive control and methanol as a blank.

-

Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm. The purple color fades as the DPPH radical is scavenged.

-

Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Tier 2: Mechanistic Elucidation and Workflow

Positive results ("hits") from the Tier 1 screens will trigger a logical progression to more in-depth, mechanism-of-action (MoA) studies. The choice of secondary assays must be data-driven, based on the specific activities observed.

Caption: Proposed experimental workflow for tiered screening and mechanistic validation.

Illustrative Mechanistic Pathway: NF-κB Signaling

Should the compound show significant activity in the NF-κB reporter assay, understanding its potential point of intervention in the pathway is crucial. The diagram below illustrates the canonical NF-κB signaling cascade, a common target for anti-inflammatory drugs.

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Conclusion and Forward Outlook

This compound stands as a molecule of significant, albeit unrealized, potential. The structural alerts embedded within its framework strongly suggest a high probability of biological activity relevant to oncology and inflammatory diseases. The hypothesis-driven screening cascade detailed in this guide provides a clear, efficient, and scientifically rigorous path forward. By systematically executing this plan, research teams can rapidly determine the primary bioactivity of the compound, elucidate its mechanism of action, and make a data-driven decision on its viability as a lead candidate for further drug development and optimization. This structured approach minimizes speculative experimentation and maximizes the potential for a successful discovery campaign.

References

-

Van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. ([Link])

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. ([Link])

-

Jacobs, M. D., & Harrison, S. C. (1998). Structure of an IkappaBalpha/NF-kappaB complex. Cell, 95(6), 749–758. ([Link])

-

Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589–601. ([Link])

-

Hollingshead, M. G. (2005). The hollow fiber assay. In Anticancer Drug Development Guide (pp. 119-131). Humana Press. ([Link])

-

Tse, W. P., & Chow, K. H. (2010). A simple and high-throughput screening of anti-inflammatory drugs in a cell-based assay. Journal of pharmacological and toxicological methods, 61(2), 146–150. ([Link])

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. ([Link])

-

Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. ([Link])

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. ([Link])

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115-121). Humana Press. ([Link])

-

Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and technology, 26(2), 211-219. ([Link])

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237. ([Link])

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70–76. ([Link])

-

Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using copper (II) ion reducing capability. Journal of agricultural and food chemistry, 52(26), 7970–7981. ([Link])

-

Al-Omaim, W. S., El-Sayed, M. A. A., & Ali, A. A. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7244. ([Link])

-

O'Flynn, B., Hubler, F., & O'Connor, R. (2017). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1601, 1-13. ([Link])

-

Al-Omaim, W. S., El-Sayed, M. A. A., & Ali, A. A. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7244. ([Link])

-

Singh, N., & Kumar, A. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 31-43. ([Link])

-

Kumar, A., & Narasimhan, B. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(5), 1801-1808. ([Link])

-

PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. ([Link])

-

Yasui, K., Isogai, R., & Fukazawa, A. (2019). Introduction of phenylsulfanyl groups. (a) The effect of substituents... ResearchGate. ([Link])

-

Gederaas, O. A., Johnsson, A., & Christensen, T. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Photochemical & Photobiological Sciences, 6(7), 779-784. ([Link])

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. ()

-

Vankawala, P. J., & Kulkarni, S. S. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Rasayan Journal of Chemistry, 2(2), 355-358. ([Link])

-

Giraud, F., N'guyen, T., & Al-Mourabit, A. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 481-502. ([Link])

-

ResearchGate. (2016). (PDF) 5-Amino-2-methylbenzenesulfonamide. ([Link])

- Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl 5-Amino-2-methylbenzoate. ([Link])

-

Giraud, F., N'guyen, T., & Al-Mourabit, A. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 481-502. ([Link])

-

Ho, B. X., & Trawin, J. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4739-4752. ([Link])

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). ([Link])

-

de Oliveira, R. S. B., da Silva, A. C. G., & de Oliveira, V. M. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(3), 1058. ([Link])

-

Kumar, A., Sharma, S., & Bajaj, K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5293–5299. ([Link])

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 9. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" mechanism of action hypothesis

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule with a chemical structure that suggests a range of potential biological activities. Its core features—a para-aminobenzoic acid (PABA) backbone, a diphenyl sulfide moiety, and a methyl ester group—are present in various compounds with known therapeutic effects. This guide puts forth a series of scientifically-grounded hypotheses for the mechanism of action of this compound and provides a detailed roadmap for its experimental validation. This document is designed to serve as a strategic resource for researchers embarking on the preclinical investigation of this promising molecule.

The PABA scaffold is a well-established building block in pharmaceuticals, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The diphenyl sulfide group is also a key pharmacophore, found in selective serotonin reuptake inhibitors (SSRIs), as well as in potent antimicrobial and anticancer agents.[4] The methyl ester modification is a common strategy in medicinal chemistry to enhance cell permeability and bioavailability.[5]

Given the nascent stage of research on this compound, this guide will focus on two primary, plausible mechanisms of action: antimicrobial activity and enzyme inhibition . A secondary hypothesis of serotonin reuptake inhibition will also be considered.

Part 1: Core Mechanistic Hypotheses

Hypothesis 1: Antimicrobial Action via Bacterial Membrane Disruption

The diphenyl sulfide core is a known feature of potent antimicrobial agents that can target and disrupt bacterial cell membranes.[6][7] We hypothesize that this compound may function as an antimicrobial agent, particularly against Gram-positive bacteria, by compromising the integrity of the bacterial cell membrane. This could lead to leakage of intracellular components and ultimately, cell death.

Hypothesis 2: Enzyme Inhibition

The structural similarity to PABA suggests that this compound could act as a competitive inhibitor for enzymes that utilize PABA or structurally similar substrates. Two key enzymatic targets are proposed:

-

Hypothesis 2a: Dihydropteroate Synthase (DHPS) Inhibition: In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a critical vitamin for DNA synthesis and replication.[8] Sulfonamide antibiotics, which are structural analogs of PABA, act by competitively inhibiting DHPS, the enzyme that incorporates PABA into dihydropteroic acid. We hypothesize that this compound may similarly inhibit DHPS, leading to a bacteriostatic effect.[8][9]

-

Hypothesis 2b: Cholinesterase Inhibition: PABA derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease. We hypothesize that this compound could exhibit inhibitory activity against cholinesterases.

Part 2: Experimental Validation Roadmap

A systematic, multi-tiered approach is essential to elucidate the mechanism of action. The following experimental workflow is proposed, starting with broad phenotypic screening and progressing to specific target-based assays.

Caption: A tiered experimental workflow for mechanism of action elucidation.

Tier 1: Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the general biological activity of the compound.

Protocol 1: High-Throughput Screening (HTS) against a Diverse Cell Panel

-

Objective: To assess the cytotoxic or growth-inhibitory effects of the compound across a range of human cancer cell lines and microbial strains.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a concentration gradient.

-

Treat a panel of human cancer cell lines (e.g., NCI-60 panel) and a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with the compound.

-

Incubate for a specified period (e.g., 48-72 hours for cancer cells, 18-24 hours for microbes).

-

Assess cell viability or growth using a suitable assay (e.g., MTT, resazurin, or measuring optical density for microbes).

-

Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

-

| Parameter | Description |

| Cell Lines | NCI-60 cancer cell line panel |

| Microbial Strains | S. aureus, E. coli, P. aeruginosa, C. albicans |

| Compound Concentration | 0.01 µM to 100 µM |

| Incubation Time | 48-72 hours (cells), 18-24 hours (microbes) |

| Readout | Cell viability (MTT assay), Microbial growth (OD600) |

Tier 2: Elucidation of Target Class

Based on the results of the phenotypic screening, the next tier of experiments will focus on narrowing down the potential target class.

Protocol 2: Antimicrobial Spectrum and Bactericidal/Bacteriostatic Determination

-

Objective: To determine the breadth of antimicrobial activity and whether the compound kills bacteria (bactericidal) or inhibits their growth (bacteriostatic).

-

Methodology:

-

Perform MIC testing against a broader panel of Gram-positive and Gram-negative bacteria.

-

For strains showing susceptibility, perform a minimum bactericidal concentration (MBC) assay by plating samples from the MIC assay onto agar plates without the compound.

-

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

-

Protocol 3: Broad Kinase and Protease Inhibition Profiling

-

Objective: To screen for off-target effects and to identify potential enzyme inhibitory activity beyond the primary hypotheses.

-

Methodology:

-

Utilize commercially available kinase and protease screening panels (e.g., offered by companies like Reaction Biology or Eurofins).

-

Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases and proteases.

-

Follow up on any significant hits with dose-response curves to determine the IC50.

-

Tier 3: Specific Mechanism of Action Studies

This tier focuses on directly testing the proposed hypotheses.

Protocol 4: Bacterial Membrane Permeability Assay

-

Objective: To determine if the compound disrupts the bacterial cell membrane.

-

Methodology:

-

Treat susceptible bacterial strains with the compound at concentrations around the MIC.

-

Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide) in conjunction with a dye that stains all cells (e.g., SYTO 9).

-

Measure the fluorescence using a microplate reader or flow cytometer. An increase in propidium iodide fluorescence indicates membrane damage.

-

Caption: Visualization of the bacterial membrane permeability assay principle.

Protocol 5: Recombinant Dihydropteroate Synthase (DHPS) Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against bacterial DHPS.

-

Methodology:

-

Obtain or express and purify recombinant DHPS from a susceptible bacterial species.

-

Perform an in vitro enzyme activity assay that measures the formation of dihydropteroate. This can be done using a colorimetric or fluorescent method that detects the consumption of PABA or the production of the product.

-

Incubate the enzyme with its substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate) in the presence of varying concentrations of this compound.

-

Measure the reaction rate and calculate the IC50.

-

Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine if the compound inhibits AChE activity.

-

Methodology:

-

Use a commercially available AChE inhibitor screening kit (e.g., based on the Ellman's reagent).

-

Incubate purified AChE with its substrate (acetylthiocholine) in the presence of varying concentrations of the compound.

-

The hydrolysis of acetylthiocholine produces thiocholine, which reacts with the Ellman's reagent to produce a colored product.

-

Measure the absorbance and calculate the IC50.

-

Part 3: Interpretation of Results and Future Directions

The data generated from this experimental roadmap will provide a comprehensive profile of the biological activity of this compound.

| Potential Outcome | Interpretation | Next Steps |

| Potent and broad-spectrum antimicrobial activity with a low MBC/MIC ratio and positive membrane permeability assay. | The primary mechanism of action is likely bactericidal via membrane disruption. | Further studies on the specifics of membrane interaction (e.g., lipidomics), in vivo efficacy studies in animal models of infection. |

| Selective antimicrobial activity against certain bacteria, a high MBC/MIC ratio, and potent inhibition of recombinant DHPS. | The primary mechanism of action is likely bacteriostatic via inhibition of folate synthesis. | In vivo efficacy studies, investigation of potential resistance mechanisms. |

| Weak or no antimicrobial activity, but significant inhibition of AChE. | The compound may have potential as a therapeutic for neurological disorders. | In vivo studies to assess blood-brain barrier penetration and efficacy in models of neurodegenerative disease. |

| No significant activity in any of the primary assays. | The initial hypotheses are incorrect. | Re-evaluate the structure for other potential targets and consider broader, unbiased screening approaches such as chemoproteomics.[10] |

Conclusion

This compound represents a molecule of interest at the intersection of several pharmacologically relevant scaffolds. The proposed hypotheses and experimental workflows provide a robust framework for its initial investigation. A systematic and logical progression from broad phenotypic screening to specific mechanistic studies will be crucial in unlocking the therapeutic potential of this compound. The insights gained will not only elucidate its mechanism of action but also guide its future development as a potential therapeutic agent.

References

-

Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 957. Retrieved from [Link]

-

Roland, S., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Biological Chemistry, 254(21), 10337-10345. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid? Retrieved from [Link]

-

ResearchGate. (n.d.). Mode of the action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft. Retrieved from [Link]

-

Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Pharmacological Reviews, 73(3), 1133-1153. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery, 17(10), 1109-1123. Retrieved from [Link]

-

PubMed. (2022). Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. Journal of Medicinal Chemistry, 65(21), 14538-14555. Retrieved from [Link]

-

PubMed. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82-90. Retrieved from [Link]

-

MDPI. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-12. Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 6. Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 9. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 5-Amino-2-(phenylthio)benzoic Acid Methyl Ester Derivatives and Analogues: Synthesis, Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of 5-amino-2-(phenylthio)benzoic acid methyl ester and its analogues. This scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drug discovery. This document outlines plausible synthetic routes, strategies for library generation, detailed protocols for biological evaluation, and a framework for structure-activity relationship (SAR) studies. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The 5-Amino-2-(phenylthio)benzoic Acid Methyl Ester Core

The 5-amino-2-(phenylthio)benzoic acid methyl ester scaffold is a unique molecular architecture that combines several key pharmacophoric features. The anthranilic acid core is a well-established privileged scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds. The presence of a flexible thioether linkage and an amino group offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This strategic combination of functionalities suggests significant potential for this class of compounds to interact with a range of biological targets.

Derivatives of this core are particularly interesting as potential anti-inflammatory and antimicrobial agents[1]. The rationale for this hypothesis is rooted in the known activities of related aminobenzoic acid and organosulfur compounds. By systematically exploring the chemical space around this central scaffold, it is possible to develop novel drug candidates with improved efficacy and safety profiles.

Synthesis of the Core Scaffold: A Proposed Synthetic Pathway

A robust and efficient synthesis of the 5-amino-2-(phenylthio)benzoic acid methyl ester core is paramount for any drug discovery program. While specific literature on the direct synthesis of this exact molecule is sparse, a plausible and logical multi-step synthesis can be proposed based on well-established organic chemistry principles, such as the Ullmann condensation and nitro group reduction.

The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for 5-Amino-2-(phenylthio)benzoic acid methyl ester.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Chloro-5-nitrobenzoic Acid

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloro-5-nitrobenzoate, which can be further purified by recrystallization or column chromatography[2][3][4].

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Ullmann Condensation with Thiophenol

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-chloro-5-nitrobenzoate (1.0 eq), thiophenol (1.1-1.5 eq), copper(I) iodide (0.1-0.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, methyl 5-nitro-2-(phenylthio)benzoate, is then purified by column chromatography.

Causality: The copper(I) catalyst facilitates the nucleophilic aromatic substitution of the chloride with the thiophenolate anion, a reaction that is otherwise difficult to achieve under standard conditions[5][6][7]. The electron-withdrawing nitro group activates the aryl halide towards this substitution.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve methyl 5-nitro-2-(phenylthio)benzoate (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water.

-

Reaction Conditions (Method A - SnCl2): Add an excess of stannous chloride dihydrate (SnCl2·2H2O, 3-5 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to 50-70 °C and monitor by TLC.

-

Reaction Conditions (Method B - Catalytic Hydrogenation): Alternatively, subject the solution to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). This method is often cleaner and proceeds at room temperature.

-

Work-up and Purification: For the SnCl2 method, cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with ethyl acetate. For the hydrogenation method, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude 5-amino-2-(phenylthio)benzoic acid methyl ester can be purified by column chromatography to yield the final product.

Causality: The nitro group is a versatile functional group that can be readily reduced to an amine by various methods. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Strategies for Generating Derivatives and Analogues

The core scaffold of 5-amino-2-(phenylthio)benzoic acid methyl ester offers several handles for chemical modification to generate a library of diverse analogues for SAR studies.

Modification of the Amino Group

The primary amino group is a key site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents:

-

Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamide derivatives.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent (e.g., sodium triacetoxyborohydride) will provide secondary or tertiary amine analogues.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of urea and thiourea derivatives, respectively.

Modification of the Phenylsulfanyl Moiety

The electronic and steric properties of the phenylsulfanyl ring can be modulated by using substituted thiophenols in the Ullmann condensation step. This allows for the exploration of the impact of electron-donating and electron-withdrawing groups on biological activity.

Modification of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a series of amide derivatives using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

A proposed workflow for derivative synthesis and screening is outlined below:

Caption: A logical workflow for the synthesis and evaluation of derivatives.

Biological Evaluation: Protocols for In Vitro Assays

To assess the therapeutic potential of the synthesized derivatives, a series of in vitro biological assays should be performed. The following are detailed protocols for evaluating anti-inflammatory and antimicrobial activities.

In Vitro Anti-inflammatory Activity Assay

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-